6-Bromo-3-chloro-1H-indazole
Overview
Description
6-Bromo-3-chloro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of bromine and chlorine atoms at the 6 and 3 positions, respectively. Indazole derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
6-Bromo-3-chloro-1H-indazole has been found to primarily target human cancer cell lines, including HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) . These targets play a crucial role in the proliferation and survival of cancer cells .
Mode of Action
The compound interacts with its targets by inhibiting their viability . This interaction results in the reduction of cancer cell proliferation, thereby exerting its anticancer effects . The compound also shows antiangiogenic activity, inhibiting proangiogenic cytokines associated with tumor development .
Biochemical Pathways
It is known that the compound inhibits the viability of cancer cells and hinders the action of proangiogenic cytokines . These cytokines are involved in the formation of new blood vessels, a process that is often exploited by tumors to ensure their growth and survival .
Result of Action
The primary result of this compound’s action is the inhibition of cancer cell viability and the reduction of tumor-associated angiogenesis . This leads to a decrease in cancer cell proliferation and potentially to the shrinkage of tumors .
Biochemical Analysis
Biochemical Properties
6-Bromo-3-chloro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This compound acts as an inhibitor of COX-2, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound has been shown to interact with phosphoinositide 3-kinase (PI3K), a protein involved in cell growth and survival pathways . By inhibiting PI3K, this compound can modulate cell proliferation and apoptosis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated the ability to induce apoptosis and inhibit cell proliferation . It affects cell signaling pathways, such as the PI3K/Akt pathway, leading to reduced cell survival and increased cell death. Furthermore, this compound influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis . In normal cells, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of prostaglandins, which are mediators of inflammation . Additionally, this compound interacts with the ATP-binding site of PI3K, preventing its activation and subsequent downstream signaling . This inhibition leads to decreased cell survival and increased apoptosis in cancer cells. The compound also affects gene expression by modulating the activity of transcription factors such as NF-κB and p53, which play critical roles in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under ambient conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The compound’s efficacy may decrease over time due to degradation and reduced bioavailability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth and reduce inflammation without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, but exceeding this threshold can lead to adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can influence its bioavailability and efficacy, as well as its potential for drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. The localization and accumulation of this compound can influence its therapeutic efficacy and potential for toxicity.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis. The compound’s localization can also influence its interactions with other biomolecules and its overall cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-1H-indazole typically involves the cyclization of appropriately substituted hydrazines and aldehydes. One common method includes the following steps:
Starting Material: 1-Bromo-2-chloro-4-methylbenzene is nitrated to form 1-bromo-2-chloro-4-nitrobenzene.
Reduction: The nitro group is reduced to form 5-bromo-4-chloro-2-methylaniline.
Cyclization: The aniline derivative undergoes cyclization to form this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by cyclization under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-chloro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
6-Bromo-3-chloro-1H-indazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Indazole derivatives, including this compound, are investigated for their potential anticancer, anti-inflammatory, and antimicrobial properties
Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 6-Bromo-1H-indazole
- 3-Chloro-1H-indazole
- 5-Bromo-3-chloro-1H-indazole
Comparison: 6-Bromo-3-chloro-1H-indazole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
6-bromo-3-chloro-2H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBXLSQSRZCYHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646556 | |
Record name | 6-Bromo-3-chloro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-78-3 | |
Record name | 6-Bromo-3-chloro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885271-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3-chloro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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